molecular formula C13H22Cl2N2O B2793382 N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride CAS No. 1233953-07-5

N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride

Cat. No.: B2793382
CAS No.: 1233953-07-5
M. Wt: 293.23
InChI Key: CYCJYIZKUDBDNR-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride is a chemical compound with the molecular formula C13H20N2O·2HCl It is a derivative of piperidine, a heterocyclic amine, and features a methoxybenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of 2-methoxybenzyl chloride with piperidine-4-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A derivative of piperidine with a benzyl group attached to the nitrogen atom.

    N-(4-Methoxybenzyl)piperidine: Similar to N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride but with the methoxy group in a different position.

Uniqueness

This compound is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This distinct structure may result in different interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-16-13-5-3-2-4-11(13)10-15-12-6-8-14-9-7-12;;/h2-5,12,14-15H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCJYIZKUDBDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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